molecular formula C24H28FN3O3S2 B2921881 4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide CAS No. 847381-50-4

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide

Cat. No. B2921881
CAS RN: 847381-50-4
M. Wt: 489.62
InChI Key: JYIHYNKMUQPQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide” is a complex organic molecule. It is related to the compound MPPF , which is a known ligand for the serotonin receptor 5-HT1A .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures and functional groups. It includes a thiophene ring, a piperazine ring, and a benzenesulfonamide group .


Chemical Reactions Analysis

The compound has been involved in fluorination reactions, particularly with the isotope F-18, for use in radiolabeling . The reaction products were analyzed using various radioanalytical methods, including radio-Thin Layer Chromatography (TLC), High Pressure Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .

Scientific Research Applications

Cognitive Enhancement and Potential Therapeutic Utility

One study highlights the potential cognitive-enhancing properties of a related compound, SB-399885, which is a potent, selective 5-HT6 receptor antagonist. The study demonstrates that SB-399885 could significantly improve cognitive deficits in aged rats and enhance cholinergic function, suggesting its utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Carbonic Anhydrase Inhibitor Activity

Another research area involves derivatives of benzenesulfonamide as carbonic anhydrase inhibitors. These compounds, such as those incorporating piperazinyl-ureido moieties, have been evaluated for their inhibitory activity against human carbonic anhydrase isoforms. They are of interest for various pharmacologic applications, including as antitumor agents (Congiu et al., 2015).

Antimicrobial Activity

Research has also been conducted on derivatives of benzenesulfonamide for their antimicrobial activity. For example, compounds synthesized through nucleophilic substitution reactions and fluorination have shown potent activity against bacterial strains like P. aeruginosa, indicating their potential as antimicrobial agents (Mishra & Chundawat, 2019).

Role in Understanding Neurodegenerative Diseases

The compound and its analogs have been used in studies investigating neurodegenerative diseases. For instance, using a selective serotonin 1A molecular imaging probe, researchers have quantified receptor densities in the brains of Alzheimer's disease patients, providing insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

Inhibition of HIV-1 Attachment

Another study explored the effect of piperazine substitution patterns on antiviral potency in indole-based derivatives, identifying potent inhibitors of HIV-1 attachment. This research contributes to understanding how structural modifications can enhance antiviral pharmacophores, offering insights into designing new therapies for HIV (Wang et al., 2009).

properties

IUPAC Name

4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3S2/c1-18(26-33(29,30)20-11-9-19(25)10-12-20)24(23-8-5-17-32-23)28-15-13-27(14-16-28)21-6-3-4-7-22(21)31-2/h3-12,17-18,24,26H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIHYNKMUQPQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.